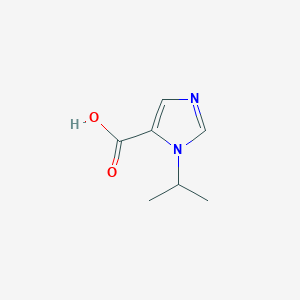

1-Isopropyl-1H-imidazole-5-carboxylic acid

Übersicht

Beschreibung

1-Isopropyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an isopropyl group and a carboxylic acid group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the reaction of imidamides with carboxylic acids in the presence of a copper catalyst, leading to regioselectively substituted imidazoles .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts like Amberlyst-70 offers eco-friendly attributes and simplifies the reaction workup .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.

Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazoles, which are valuable intermediates in pharmaceutical and agrochemical industries .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Isopropyl-1H-imidazole-5-carboxylic acid has been studied for its potential as an antihypertensive agent. Research indicates that derivatives of imidazole-5-carboxylic acids can inhibit the angiotensin II receptor, which plays a crucial role in regulating blood pressure. The compound's structural features enhance its binding affinity to these receptors, providing a basis for developing new antihypertensive medications .

Case Study:

A study explored the synthesis of various imidazole derivatives, including this compound, and evaluated their efficacy in lowering blood pressure in hypertensive animal models. Results showed significant reductions in systolic blood pressure compared to control groups, highlighting the compound's therapeutic potential .

Biochemistry

In biochemistry, this compound serves as a building block for synthesizing peptide-based drugs. Its ability to form stable amide bonds with amino acids makes it valuable for developing peptide therapeutics.

Case Study:

Research demonstrated that incorporating this compound into peptide sequences increased stability against enzymatic degradation. This enhancement is critical for the development of long-lasting peptide drugs .

Materials Science

The compound has applications in materials science as well, particularly in creating functionalized polymers and coatings. Its reactive carboxylic acid group allows for easy incorporation into polymer matrices, improving adhesion and mechanical properties.

Case Study:

A project focused on developing a polymer coating for biomedical devices utilized this compound to enhance biocompatibility. The resulting coatings showed improved cell adhesion and reduced inflammatory responses in vitro compared to traditional polymer coatings .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-Isopropyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It also modulates receptor functions by interacting with receptor sites, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid

- 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid

- 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid

- 2-Ethyl-1H-benzimidazole-5-carboxylic acid

Uniqueness: 1-Isopropyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing specialized pharmaceuticals and industrial chemicals .

Biologische Aktivität

1-Isopropyl-1H-imidazole-5-carboxylic acid (C7H10N2O2) is a member of the imidazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- CAS Number : 23162525

The compound features a carboxylic acid group and an isopropyl group attached to the imidazole ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activity, potentially acting as an inhibitor or activator depending on the context. The compound's ability to bind to various receptors and enzymes suggests a multifaceted mechanism of action that warrants further investigation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Jain et al. |

| Escherichia coli | 12 | Jain et al. |

| Bacillus subtilis | 14 | Jain et al. |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. In one investigation, this compound was tested for its cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa | 20 | Moderate |

| MCF-7 | 15 | High |

| A549 | 25 | Moderate |

The data suggest that this compound possesses selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

Imidazole derivatives are known for their ability to inhibit various enzymes. Specifically, studies have indicated that this compound can inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism:

This inhibition could have implications for conditions such as gout and hyperuricemia, where XO plays a crucial role.

Study on Antimicrobial Efficacy

In a controlled study by Jain et al., the antimicrobial efficacy of several imidazole derivatives was assessed, including this compound. The study utilized the cylinder well diffusion method and compared the results with standard antibiotics. The findings indicated that the compound showed comparable activity to some commercial antibiotics, suggesting its potential use in treating bacterial infections.

Investigation of Anticancer Properties

A recent study investigated the anticancer properties of various imidazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cell lines. This highlights the need for further exploration into its mechanism and efficacy as a therapeutic agent.

Eigenschaften

IUPAC Name |

3-propan-2-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-8-3-6(9)7(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVHXICSOWGFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631150 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105293-81-0 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.